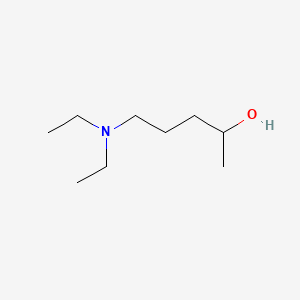

5-Diethylamino-2-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(diethylamino)pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQYRNDEOJQVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310392 | |

| Record name | 5-(Diethylamino)-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-69-1 | |

| Record name | 5-(Diethylamino)-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Diethylaminopentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5412-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Diethylamino)-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-diethylaminopentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Diethylamino-2-pentanol: Chemical Properties, Structure, and Applications

Executive Summary

5-Diethylamino-2-pentanol is a chiral amino alcohol that serves as a significant building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, containing both a secondary alcohol and a tertiary amine, makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and relevance in research and drug development, tailored for scientists and professionals in the field.

Molecular Identification and Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.

2.1 Key Identifiers

A summary of the essential identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 5412-69-1 | [1][2][3] |

| Molecular Formula | C₉H₂₁NO | [1][2][3] |

| Molecular Weight | 159.27 g/mol | [1][3] |

| IUPAC Name | 5-(diethylamino)pentan-2-ol | [1] |

| SMILES | CC(O)CCCN(CC)CC | [4] |

| InChI | InChI=1S/C9H21NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-8H2,1-3H3 | [1][4] |

| InChIKey | OAQYRNDEOJQVBN-UHFFFAOYSA-N | [1][4] |

2.2 Structural Elucidation

The structure consists of a five-carbon aliphatic chain. A hydroxyl (-OH) group is located at the C2 position, rendering it a secondary alcohol. A diethylamino [-N(CH₃CH₂)₂] group is attached to the C5 position, making it a tertiary amine.

2.3 Stereochemistry

The carbon atom at the C2 position is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers: (R)-5-diethylamino-2-pentanol and (S)-5-diethylamino-2-pentanol. This chirality is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The parent compound, 2-pentanol, is also chiral.[5]

Caption: General workflow for the synthesis of this compound.

5.2 Reactivity Insights The molecule possesses two primary reactive sites:

-

The Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone (5-diethylamino-2-pentanone), esterification, or etherification.

-

The Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form ammonium salts, which often enhances water solubility, a useful property in drug formulation.

Relevance in Pharmaceutical Research and Development

6.1 Role as a Pharmaceutical Intermediate this compound is classified as a valuable intermediate for organic synthesis, especially within the pharmaceutical sector. [6]Its structure is a common motif in various biologically active molecules. For instance, related amino alcohols are key components in the synthesis of local anesthetics and compounds targeting the central nervous system (CNS). [7]The combination of the amino group (which can be protonated for solubility) and the alcohol (a handle for further modification) makes it an attractive starting material.

6.2 Potential in Neurodegenerative Disease Research While direct applications of this compound are proprietary or under investigation, structurally similar scaffolds are of high interest. For example, derivatives of 4-(diethylamino)salicylaldehyde have been synthesized and evaluated as potent multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as cholinesterases and monoamine oxidases. [8][9]This suggests that the diethylamino alkyl scaffold could be a valuable pharmacophore for developing novel therapeutics for neurodegenerative disorders.

Safety, Handling, and Storage

-

Inferred Hazards:

-

Recommended Precautions:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [15] * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis to verify its structure.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (10-20 mg)

-

Deuterated chloroform (CDCl₃), NMR grade

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial and cap

Methodology:

-

Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

-

Causality: This amount provides sufficient concentration for a strong signal-to-noise ratio in a standard NMR experiment without causing line broadening due to saturation.

-

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. Cap the vial and gently swirl to ensure the sample is fully dissolved.

-

Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds. Its deuterated form ensures the solvent itself does not produce an overwhelming signal in the ¹H NMR spectrum.

-

-

Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean NMR tube using the Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

-

Causality: This height ensures the sample is correctly positioned within the detection coil of the NMR spectrometer for optimal signal detection and shimming.

-

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

-

Self-Validation: The resulting ¹H spectrum should be consistent with the expected chemical shifts and splitting patterns described in Section 4.2. The ¹³C spectrum should show 9 distinct peaks. Integration of the ¹H signals should correspond to the number of protons at each position.

-

References

-

2-Pentanol - Wikipedia. [Link]

-

Chemical Properties of this compound (CAS 5412-69-1) - Cheméo. [Link]

-

2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem - NIH. [Link]

-

This compound - NIST Chemistry WebBook. [Link]

-

5-(Diethylamino)Pentyl Alcohol - MySkinRecipes. [Link]

-

This compound - NIST Chemistry WebBook (Phase change data). [Link]

-

This compound 5412-69-1 wiki - Chemical Synthesis. [Link]

- EP0008411B1 - Process for the preparation of this compound - Google P

-

Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC - PubMed Central. [Link]

-

Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - ResearchGate. [Link]

-

12-hydroxystearic acid, 106-14-9 - The Good Scents Company. [Link]

-

12-HYDROXYSTEARIC ACID - Ataman Kimya. [Link]

-

Calculation of ¹³C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra - ResearchGate. [Link]

-

2-Hydroxystearic acid | C18H36O3 | CID 69417 - PubChem - NIH. [Link]

-

Material Safety Data Sheet - 2-Pentanol MSDS. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(5412-69-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Pentanol - Wikipedia [en.wikipedia.org]

- 6. EP0008411B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. 5-(Diethylamino)Pentyl Alcohol [myskinrecipes.com]

- 8. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. home.miracosta.edu [home.miracosta.edu]

- 12. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. download.basf.com [download.basf.com]

- 15. agilent.com [agilent.com]

5-Diethylamino-2-pentanol CAS number and molecular weight

An In-Depth Technical Guide to 5-Diethylamino-2-pentanol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a key chemical intermediate, focusing on its physicochemical properties, synthesis, and critical applications in the pharmaceutical industry. Our objective is to deliver not just data, but actionable, field-proven insights grounded in authoritative scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, makes it a valuable precursor for creating more complex molecules with potential biological activity.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5412-69-1 | [1][2] |

| Molecular Formula | C₉H₂₁NO | [1][2] |

| Molecular Weight | 159.27 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 84-86 °C at 6 mmHg | [3] |

| IUPAC Name | 5-(Diethylamino)pentan-2-ol | [2] |

| Synonyms | 1-(Diethylamino)-4-pentanol, 4-(Diethylamino)-1-methyl-1-butanol | [1] |

Chemical Structure

The structure of this compound features a five-carbon chain with a hydroxyl group at the second position and a diethylamino group at the fifth position.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The industrial production of this compound is critical for its application in pharmaceutical manufacturing. A robust and efficient synthesis pathway involves the catalytic hydrogenation of an acetylenic precursor, 1-Diethylaminopent-2-yn-4-ol.[4]

Expertise in Practice: Causality of Reagent Selection

The choice of catalyst and reaction conditions is paramount to achieving high yield and purity. While highly active catalysts like platinum or palladium can be used, they often lead to undesirable side reactions, such as the cleavage of the diethylamine group or dehydration.[4] This results in the formation of impurities that are difficult to remove from the final product.

A more selective and industrially viable approach utilizes a Raney nickel catalyst in the presence of a basic alkali metal compound, such as sodium hydroxide, while carefully excluding water.[4] The basic conditions suppress the undesired side reactions, ensuring the complete and clean hydrogenation of the alkyne triple bond to the corresponding alkane.[4]

Experimental Protocol: Catalytic Hydrogenation

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

1-Diethylaminopent-2-yn-4-ol

-

Raney Nickel (water content ~35%)

-

Sodium Hydroxide (powder, ~98%)

-

Hydrogen Gas (H₂)

-

High-speed agitator equipped pressure vessel

Procedure:

-

Vessel Charging: In a 2000 mL pressure vessel equipped with a high-speed agitator, charge 1000 g of 1-Diethylaminopent-2-yn-4-ol, 20 g of Raney nickel, and 1.2 g of powdered sodium hydroxide.[4]

-

Pressurization: Seal the vessel and pressurize with hydrogen gas to 5 bar.[4]

-

Initiation: The reaction is highly exothermic and will initiate at room temperature (approx. 19°C), with the temperature rising to around 50°C within 10 minutes.[4]

-

Temperature Control: Maintain the reaction temperature at 50°C by employing external cooling. This control is crucial to prevent side reactions and ensure selectivity.[4]

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of the exotherm. The reaction is typically complete after approximately 70 minutes.[4]

-

Completion: After the initial exotherm subsides, continue to maintain the reaction at 50°C for a short period to ensure complete conversion.[4]

-

Work-up: After depressurization and removal of the catalyst by filtration, the crude product can be purified by vacuum distillation to yield high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various APIs.[5] Its structure is particularly valuable for developing compounds that target the central nervous system and for the creation of local anesthetics.[5] The amine and alcohol functionalities allow for modifications that can improve solubility and facilitate salt formation, which are desirable properties for drug candidates.

While direct public-domain examples of marketed drugs derived from this specific intermediate are proprietary, its structural motifs are present in numerous biologically active molecules. For instance, related amino alcohol structures are core components of many β-blockers and antimalarial drugs. The functional groups allow for the introduction of pharmacophores that can interact with biological targets.

Spectroscopic and Analytical Characterization

For quality control and research purposes, a comprehensive analytical characterization of this compound is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups of the diethylamino moiety, the methyl group adjacent to the hydroxyl, the methine proton at the hydroxyl-bearing carbon, and the methylene groups of the pentane chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the nine carbon atoms in the molecule, providing a clear fingerprint of the carbon skeleton.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-N stretching will appear in the fingerprint region.[3]

-

Mass Spectrometry (MS): Mass spectral analysis provides confirmation of the molecular weight and can reveal fragmentation patterns useful for structural elucidation.[3]

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of this compound are imperative for laboratory and industrial safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2-pentanol, can provide guidance on potential hazards.

Potential Hazards (Inferred from 2-Pentanol):

-

Flammability: Likely a flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Health Hazards: May be harmful if inhaled and may cause skin and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8] Use in a well-ventilated area or under a chemical fume hood.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. Always consult a specific and current Safety Data Sheet (SDS) for this compound from the supplier before handling.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5412-69-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0008411B1 - Process for the preparation of this compound.

-

MySkinRecipes. (n.d.). 5-(Diethylamino)Pentyl Alcohol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. EP0008411B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. 5-(Diethylamino)Pentyl Alcohol [myskinrecipes.com]

- 6. This compound(5412-69-1) 13C NMR spectrum [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.ca [fishersci.ca]

Spectroscopic Profile of 5-Diethylamino-2-pentanol: A Technical Guide

This document provides an in-depth technical guide to the spectroscopic characterization of 5-Diethylamino-2-pentanol (CAS No: 5412-69-1), a molecule of interest in synthetic chemistry and materials science. For researchers, scientists, and drug development professionals, accurate structural elucidation is the bedrock of scientific integrity. This guide moves beyond a simple recitation of data, offering a synthesized analysis grounded in established spectroscopic principles. Herein, we detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind experimental choices and interpreting the spectral features that confirm the molecular structure.

Molecular Structure and Spectroscopic Overview

This compound is an amino alcohol with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol .[1] Its structure contains a secondary alcohol and a tertiary amine, key functional groups that produce distinct and predictable spectroscopic signatures. The unambiguous assignment of these signatures is critical for confirming identity, assessing purity, and understanding the chemical behavior of the molecule.

For clarity in the following sections, the carbon and proton atoms are numbered as follows:

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a comprehensive and self-validating spectroscopic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra. The choice of solvent and instrument parameters is critical for obtaining quality data.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[3]

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peak shapes.

-

-

¹H NMR Acquisition :

-

Pulse Program : Utilize a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : Set to approximately 12-15 ppm to encompass all proton resonances.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-2 seconds between pulses ensures proper T1 relaxation.

-

Number of Scans : Average 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Employ a proton-decoupled single-pulse experiment with a nuclear Overhauser effect (NOE) (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width : Set to ~220 ppm.

-

Relaxation Delay : Use a 2-5 second delay to allow for the typically longer relaxation times of carbon nuclei.

-

Number of Scans : Acquire 1024-4096 scans due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual CDCl₃ solvent peak (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C).[2]

-

NMR Analysis Workflow Diagram

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift of each signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons. The following data was obtained from a spectrum acquired at 400 MHz in CDCl₃.[3]

Table 1: ¹H NMR Data for this compound in CDCl₃

| Assigned Proton | Chemical Shift (δ) ppm[3] | Deduced Multiplicity | Integration |

| H-2 | ~3.70 | multiplet (m) | 1H |

| H-5 | ~2.48 | triplet (t) | 2H |

| H-2' | ~2.44 | quartet (q) | 4H |

| OH | ~2.63 | broad singlet (br s) | 1H |

| H-3, H-4 | 1.38 - 1.71 | multiplet (m) | 4H |

| H-1 | ~1.16 | doublet (d) | 3H |

| H-1' | ~1.05 | triplet (t) | 6H |

Note: Multiplicities are deduced based on chemical structure, as they are not explicitly provided in the source data. The OH proton shift is variable and may exchange.

Interpretation of the ¹H NMR Spectrum:

-

H-2 (δ ~3.70 ppm): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (C-2). Its downfield shift is a direct result of the deshielding effect of the electronegative oxygen atom. It is expected to be a multiplet due to coupling with the neighboring protons on C-1 and C-3.

-

H-1 (δ ~1.16 ppm): This signal, integrating to three protons, appears as a doublet due to coupling with the single proton on C-2. This confirms the -CH(OH)CH₃ moiety.

-

H-2' (δ ~2.44 ppm): This quartet, integrating to four protons, is characteristic of the two methylene groups of the diethylamino functionality. They are deshielded by the adjacent nitrogen atom and are split into a quartet by the six protons of the two methyl groups (H-1').

-

H-1' (δ ~1.05 ppm): The upfield triplet, integrating to six protons, corresponds to the two equivalent methyl groups of the diethylamino function. The signal is split into a triplet by the four neighboring methylene protons (H-2').

-

H-5 (δ ~2.48 ppm): This triplet represents the two protons on the carbon adjacent to the nitrogen (C-5). The deshielding from the nitrogen atom shifts it downfield. It appears as a triplet due to coupling with the two protons on C-4.

-

H-3, H-4 (δ 1.38 - 1.71 ppm): These signals for the central methylene groups of the pentyl chain appear as a complex, overlapping multiplet in the aliphatic region.

-

OH (δ ~2.63 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and can exchange with trace amounts of D₂O, which would cause the signal to disappear.[4]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift is indicative of the carbon's hybridization and electronic environment. As experimental data is not publicly available, the following chemical shifts are predicted based on established correlation tables for aliphatic alcohols and amines.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| C-2 | 65 - 69 | Carbon bonded to hydroxyl group (most deshielded aliphatic C). |

| C-5 | 50 - 54 | Carbon bonded to the tertiary amine nitrogen. |

| C-2' | 45 - 49 | Methylene carbons of the ethyl groups, bonded to nitrogen. |

| C-4 | 38 - 42 | Methylene carbon in the aliphatic chain. |

| C-3 | 22 - 26 | Methylene carbon, beta to the nitrogen. |

| C-1 | 21 - 25 | Methyl carbon adjacent to the hydroxyl-bearing carbon. |

| C-1' | 10 - 14 | Methyl carbons of the ethyl groups. |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C-2 (δ 65-69 ppm): The carbon atom attached to the electronegative oxygen (C-O) is expected to be the most downfield of the sp³ hybridized carbons.[6]

-

C-5 and C-2' (δ 45-54 ppm): The carbons directly attached to the nitrogen atom are also significantly deshielded, appearing in the 45-54 ppm range.

-

C-1, C-3, C-4 (δ 21-42 ppm): These peaks represent the remaining methylene and methyl carbons of the pentanol backbone, resonating in the typical aliphatic region.

-

C-1' (δ 10-14 ppm): The terminal methyl carbons of the ethyl groups are the most shielded carbons and are therefore expected to appear furthest upfield.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. These absorptions provide a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR accessory. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application : Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition : Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal after analysis.

IR Spectroscopic Data

The following key absorption bands are identified from the condensed phase IR spectrum available in the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹)[1] | Intensity | Assignment | Functional Group |

| ~3350 (broad) | Strong | O-H stretch | Alcohol |

| 2965, 2930, 2870 | Strong | C-H stretch | Alkane (sp³) |

| ~2800 | Medium | C-H stretch | N-CH₂ (tertiary amine) |

| 1460 | Medium | C-H bend | Methylene/Methyl |

| 1375 | Medium | C-H bend | Methyl (gem-dimethyl like) |

| ~1120 | Strong | C-O stretch | Secondary Alcohol |

| ~1050 | Strong | C-N stretch | Tertiary Amine |

Interpretation of the IR Spectrum:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature is a strong, broad absorption centered around 3350 cm⁻¹. This is the classic signature of the O-H stretching vibration of an alcohol, with the broadening caused by intermolecular hydrogen bonding.[7]

-

C-H Stretches (2870-2965 cm⁻¹): The strong, sharp peaks in this region are due to the symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups of the alkyl chain and ethyl substituents.

-

Amine C-H Stretch (~2800 cm⁻¹): The medium intensity band slightly below the main alkyl C-H region is characteristic of the C-H bonds on the carbons adjacent to the tertiary nitrogen (a Bohlmann band), confirming the presence of the diethylamino group.

-

C-O Stretch (~1120 cm⁻¹): A strong absorption in the fingerprint region around 1120 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

-

C-N Stretch (~1050 cm⁻¹): The C-N stretching vibration for a tertiary amine appears as a strong band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique that imparts high energy, leading to characteristic fragmentation that can be used to piece the structure together.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct insertion probe.

-

Ionization : In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation : The molecular ion is a high-energy radical cation that readily undergoes fragmentation to form smaller, more stable ions.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

Mass Spectrometry Data

The following data is derived from the electron ionization mass spectrum available from the NIST Chemistry WebBook.

Table 4: Major Ions in the EI Mass Spectrum of this compound

| m/z | Relative Abundance | Proposed Fragment Ion |

| 159 | Low | [M]⁺• (Molecular Ion) |

| 144 | Moderate | [M - CH₃]⁺ |

| 86 | 100% (Base Peak) | [C₅H₁₂N]⁺ |

| 58 | High | [C₃H₈N]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

Interpretation of the Mass Spectrum:

The fragmentation of amino alcohols under EI-MS is dominated by cleavage of the carbon-carbon bonds adjacent to the heteroatoms (oxygen and nitrogen), a process known as α-cleavage. This occurs because the resulting fragment ions are stabilized by resonance.

-

Molecular Ion (m/z 159): A low-abundance molecular ion peak is observed at m/z 159, consistent with the molecular weight of C₉H₂₁NO. Alcohols and amines often show weak or absent molecular ion peaks due to rapid fragmentation.

-

[M - CH₃]⁺ (m/z 144): Loss of a methyl radical (•CH₃) from the molecular ion, likely from the C-1 position via α-cleavage relative to the alcohol, results in the ion at m/z 144.

-

Base Peak (m/z 86): The most abundant ion in the spectrum (the base peak) is at m/z 86. This fragment is formed by α-cleavage of the C4-C5 bond adjacent to the nitrogen atom. This is a highly favored pathway as it results in a resonance-stabilized iminium ion, [CH₂=N(CH₂CH₃)₂]⁺. The stability of this ion is the driving force for this fragmentation.

-

Fragment Ion (m/z 58): Another significant peak is observed at m/z 58. This can be formed by a secondary fragmentation or by α-cleavage of an ethyl group from the nitrogen, followed by rearrangement, leading to an iminium ion like [CH₂=NH(CH₂CH₃)]⁺.

-

Fragment Ion (m/z 45): The fragment at m/z 45 is characteristic of alcohols. It is formed by α-cleavage of the C2-C3 bond, generating the resonance-stabilized oxonium ion [CH₃CH=OH]⁺.

Primary Fragmentation Pathways Diagram

Caption: Key α-cleavage fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a cohesive and definitive characterization of this compound. The ¹H NMR spectrum confirms the proton count and connectivity of the alkyl backbone and diethylamino substituents. The IR spectrum validates the presence of the key alcohol (O-H) and tertiary amine (C-N) functional groups. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern dominated by resonance-stabilized α-cleavages, which is highly characteristic of the amino alcohol structure. Together, these self-validating datasets provide an unambiguous structural confirmation, essential for any research or development application.

References

-

University of Wisconsin-Madison. (n.d.). Tables of Common NMR Data. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). This compound: IR Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved January 21, 2026, from [Link]

-

Masoud, M. S., Abou El-Enein, S. A., Abed, I. M., & Ali, A. E. (2010). Synthesis and Characterization of Amino Alcohol Complexes. Journal of Coordination Chemistry, 55(2), 165-176. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved January 21, 2026, from [Link]

-

Adger, B. M., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(75), 14281-14284. [Link]

-

Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). This compound: Mass Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved January 21, 2026, from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved January 21, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 2-Pentanol: 13C NMR Spectrum. Retrieved January 21, 2026, from [Link]

-

Chemistry Stack Exchange. (2019, December 19). Mass Spectra: 1-pentanol vs 3-pentanol. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2022, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Diethylamino-2-pentanol via Catalytic Hydrogenation of 1-diethylaminopent-2-yn-4-ol

This document provides a comprehensive technical overview for the synthesis of 5-Diethylamino-2-pentanol, a valuable amino alcohol building block. The primary focus is on the catalytic hydrogenation of the propargyl alcohol precursor, 1-diethylaminopent-2-yn-4-ol. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Strategic Overview & Mechanistic Rationale

The conversion of an alkynol (a molecule containing both alkyne and alcohol functional groups) to the corresponding saturated alkanol is a fundamental transformation in organic synthesis. While several reductive methods exist, catalytic hydrogenation stands out for its efficiency, atom economy, and scalability.

The Chemistry of Alkynol Reduction

The core of this synthesis is the reduction of a carbon-carbon triple bond to a single bond. This process occurs in a stepwise fashion, with the alkene being a key intermediate.[1][2]

-

Step 1: Alkyne → Alkene (cis-addition of H₂)

-

Step 2: Alkene → Alkane

For the synthesis of this compound, complete saturation is the goal. Therefore, reaction conditions must be robust enough to drive the reaction past the alkene intermediate without requiring the use of overly harsh or "poisoned" catalysts, such as Lindlar's catalyst, which are specifically designed to stop at the alkene stage.[1][3]

Causality of Reagent and Catalyst Selection

Catalyst System: Nickel Promoted with a Basic Alkali Metal Compound

While platinum and palladium are common hydrogenation catalysts, a patented process for this specific transformation highlights the efficacy of a specialized Nickel catalyst system.[4][5]

-

Nickel Catalyst: Nickel, particularly Raney Nickel, is a cost-effective and highly active catalyst for the hydrogenation of unsaturated bonds.[5] It provides a high surface area for the dissociative chemisorption of hydrogen gas, a critical step in the catalytic cycle.[2]

-

Basic Promoter (e.g., Sodium Carbonate): The patent specifies the use of a basic alkali metal compound, such as Na₂CO₃, as a promoter.[4] The addition of a base is crucial for maximizing yield. This is likely due to the prevention of side reactions, such as hydrogenolysis (cleavage of the C-OH bond) or catalyst deactivation, which can be initiated by acidic sites on the catalyst support or trace acidic impurities.

-

Exclusion of Water: The process emphasizes the need for an anhydrous environment (water content <2%).[4] Water can interfere with the catalyst's activity and potentially promote undesirable side reactions.

Alternative Reduction Pathway: Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing propargylic alcohols.[6] However, LAH is a non-catalytic, stoichiometric reagent that is highly reactive and dangerous to handle, especially on a large scale.[7] It reacts violently with water and protic solvents. Catalytic hydrogenation is superior for this application due to its operational simplicity, improved safety profile, and industrial scalability.

Physicochemical Properties & Data

A summary of the key properties for the target compound, this compound, is provided for reference.

| Property | Value | Unit | Source |

| CAS Number | 5412-69-1 | - | [8][9] |

| Molecular Formula | C₉H₂₁NO | - | [8][10] |

| Molecular Weight | 159.27 | g/mol | [8][10] |

| Appearance | Clear colorless to yellow liquid | - | [10] |

| Boiling Point | 84 - 86 | °C at 6 mmHg | [8] |

| Boiling Point | 118 - 120 | °C at 0.046 atm | [9] |

| Density (Predicted) | ~0.8-0.9 | g/cm³ | - |

| XLogP (Predicted) | 1.489 | - | [11] |

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution relies on careful control of the specified parameters. Deviations may result in reduced yield or incomplete reaction.

Materials and Instrumentation

-

Reagents:

-

1-diethylaminopent-2-yn-4-ol (Starting Material)

-

Nickel Catalyst (e.g., Raney Nickel or Nickel on a support like magnesium silicate)[4]

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Ethanol, anhydrous (or another suitable alcohol solvent)

-

Hydrogen Gas (H₂), high purity

-

Nitrogen Gas (N₂), inert

-

-

Instrumentation:

-

High-Pressure Hydrogenation Reactor (Autoclave) equipped with a stirrer, pressure gauge, and temperature control

-

Inert atmosphere filtration setup (e.g., Celite® pad under N₂)

-

Rotary Evaporator

-

Vacuum Distillation Apparatus

-

Reaction Scheme

Caption: Reaction scheme for the synthesis.

Step-by-Step Methodology

-

Catalyst Preparation: If using a supported nickel catalyst, impregnate it with a concentrated solution of sodium carbonate to achieve a loading of approximately 2% by weight. Dry the catalyst under reduced pressure.[4] For Raney Nickel, wash with anhydrous ethanol to remove residual water.

-

Reactor Charging: In a suitably sized high-pressure reactor, charge the 1-diethylaminopent-2-yn-4-ol, the prepared nickel catalyst (typically 5-10% by weight relative to the starting material), and anhydrous ethanol. Ensure the water content of the reaction mixture is below 2%.[4]

-

Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Perform a similar purge cycle with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., <10 bar).[4]

-

Reaction Execution: Begin vigorous stirring. The reaction can be initiated at room temperature. An exothermic reaction is expected. Use cooling to maintain the internal temperature below 100°C.[4] Monitor the reaction by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

-

Catalyst Removal: Under an inert nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: The catalyst may be pyrophoric and can ignite upon exposure to air. Keep the filter cake wet with solvent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[8]

Workflow and Logic

The experimental process follows a logical sequence designed for safety and efficiency.

Caption: High-level experimental workflow.

Safety, Handling, and Waste Management

Professional laboratory safety practices are mandatory for this synthesis.

-

Hydrogen Gas: Extremely flammable. The reactor must be in a well-ventilated area (fume hood or blast-proof room) and all sources of ignition must be eliminated.

-

Nickel Catalyst: Can be pyrophoric, especially after use.[5] Never allow the used catalyst to dry in the open air. Quench the catalyst by slowly adding it to a large volume of water, then dispose of it according to institutional guidelines for heavy metal waste.

-

Amino Alcohols: While specific toxicity data for this compound is limited[10], related amino alcohols are known to be skin and eye irritants or corrosives.[12][13] Assume the product is hazardous and handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. An emergency plan, including access to a safety shower and eyewash station, must be in place.

References

- Process for the preparation of this compound.

-

Catalytic Hydrogenation of Alkenes and Alkynes by a Cobalt Pincer Complex: Evidence of Roles for Both Co(I) and Co(II). ACS Publications. [Link]

-

5-diethylamino-1-pentanol (C9H21NO). PubChem. [Link]

-

This compound. NIST WebBook. [Link]

-

Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. [Link]

-

This compound. NIST WebBook. [Link]

-

Catalytic Hydrogenation. ChemTalk. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

-

2-Pentanol - Safety Data Sheet. Agilent. [Link]

-

Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. [Link]

-

Chemical Properties of this compound (CAS 5412-69-1). Cheméo. [Link]

-

Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. The Journal of Organic Chemistry. [Link]

-

Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. MDPI. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. ChemCompile. [Link]

-

Synthesis of amino alcohols. YouTube. [Link]

-

Allenes by lithium aluminum hydride reduction of propargyl derivatives. ACS Publications. [Link]

-

Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

-

Diethylaminoethanol. Agricultural Marketing Service - USDA. [Link]

-

1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

-

Catalytic Hydrogenation of Alkenes and Alkynes. YouTube. [Link]

-

Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]

-

Material Safety Data Sheet - 2-Pentanol MSDS. ScienceLab.com. [Link]

-

Preparation of alcohols using LiAlH4. Khan Academy. [Link]

Sources

- 1. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. EP0008411B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound (CAS 5412-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. fishersci.com [fishersci.com]

- 13. ams.usda.gov [ams.usda.gov]

The Enigmatic Scaffold: Unveiling the Medicinal Chemistry Potential of 5-Diethylamino-2-pentanol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The vast chemical space of small molecules holds immense, largely untapped potential for novel therapeutic agents. Within this landscape, the amino alcohol scaffold has consistently emerged as a privileged structure, forming the backbone of numerous clinically successful drugs. This technical guide delves into the prospective applications of a lesser-explored member of this class: 5-Diethylamino-2-pentanol. By leveraging principles of structural analogy, predictive modeling, and established bioassay methodologies, we will construct a hypothesis-driven framework for investigating its potential as a lead compound in two key therapeutic areas: local anesthesia and antimalarial therapy. This document is intended to serve as a comprehensive roadmap for researchers, providing not only theoretical grounding but also actionable experimental protocols to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Amino Alcohol Moiety - A Proven Pharmacophore

The amino alcohol functional group is a cornerstone of medicinal chemistry, prized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets. This versatile scaffold is present in a wide array of pharmaceuticals, from the antimalarial quinine to the local anesthetic procaine. The presence of both a hydroxyl and an amino group imparts a unique combination of hydrophilicity and lipophilicity, influencing crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

This compound, with its characteristic secondary alcohol and tertiary amine, presents a compelling case for investigation. Its structure, a simple aliphatic chain with strategically placed functional groups, offers a tractable starting point for chemical modification and optimization. This guide will explore its potential by drawing parallels with structurally related, biologically active compounds.

Hypothesis-Driven Exploration of Therapeutic Potential

Potential as a Novel Local Anesthetic

Causality behind the Hypothesis: A striking structural similarity exists between this compound and 2-diethylaminoethanol, a key component of the local anesthetic procaine. Procaine functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and producing a numbing sensation. The diethylamino group is a common feature in many local anesthetics, contributing to the molecule's ability to interact with the sodium channel protein. We hypothesize that this compound, by mimicking the essential pharmacophoric features of procaine's active metabolite, may exhibit similar sodium channel blocking activity.

Proposed Mechanism of Action: The tertiary amine of this compound is expected to be protonated at physiological pH, allowing it to interact with anionic residues within the pore of the voltage-gated sodium channel. The lipophilic pentyl chain would facilitate partitioning into the lipid bilayer of the neuronal membrane, bringing the active moiety into close proximity with its target.

Experimental Validation Workflow:

Caption: Proposed workflow for evaluating this compound as a local anesthetic.

Potential as a Novel Antimalarial Agent

Causality behind the Hypothesis: The amino alcohol pharmacophore is a well-established feature of many antimalarial drugs, including quinine, mefloquine, and lumefantrine. These compounds are thought to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death. The structural arrangement of an aromatic or heteroaromatic ring system linked to an amino alcohol is considered crucial for this activity. While this compound lacks an aromatic ring, its core amino alcohol structure provides a scaffold for the synthesis of derivatives that incorporate this key feature.

Proposed Strategy for Lead Generation: The primary alcohol of this compound can serve as a synthetic handle for the introduction of various aromatic and heteroaromatic moieties known to be important for antimalarial activity (e.g., quinoline, substituted phenyl rings).

Experimental Validation Workflow:

Caption: Workflow for developing and evaluating antimalarial derivatives of this compound.

Detailed Experimental Protocols

Synthesis of this compound Derivatives (for SAR studies)

Objective: To generate a library of analogs to probe the structure-activity relationship.

General Procedure for N-alkylation/arylation:

-

To a solution of 5-amino-2-pentanol (synthesized by demethylation of this compound or from a suitable precursor) in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N).

-

Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted quinoline chloride) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Ether Synthesis at the 2-hydroxyl position:

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add the desired alkyl or aryl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

In Vitro Whole-Cell Patch Clamp Electrophysiology

Objective: To assess the functional blockade of voltage-gated sodium channels.

Methodology:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y, ND7/23) or primary neurons.

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

-

Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) and elicit sodium currents using depolarizing voltage steps.

-

Apply a baseline recording of the sodium current.

-

Perfuse the cells with increasing concentrations of this compound and record the sodium current at each concentration.

-

Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

P. falciparum Growth Inhibition Assay (SYBR Green I)

Objective: To determine the in vitro antimalarial activity.

Methodology:

-

Culture asynchronous P. falciparum (e.g., 3D7 strain) in human erythrocytes.

-

Prepare serial dilutions of the synthesized compounds in a 96-well plate.

-

Add the parasite culture to the wells and incubate for 72 hours under standard conditions (37 °C, 5% CO2, 5% O2).

-

After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure fluorescence using a microplate reader.

-

Calculate the percentage of growth inhibition relative to a drug-free control and determine the IC50 value.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H21NO | |

| Molecular Weight | 159.27 g/mol | |

| Boiling Point | 84-86 °C at 6 mmHg | |

| Appearance | Clear colorless to yellow liquid | |

| CAS Number | 5412-69-1 |

Table 2: Hypothetical Data from Initial Screening of this compound Analogs (Antimalarial Activity)

| Compound ID | R1 (at N) | R2 (at O) | P. falciparum IC50 (µM) | Mammalian Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| LEAD-001 | Ethyl | H | > 50 | > 100 | - |

| LEAD-002 | Ethyl | 4-Chlorophenyl | 5.2 | > 100 | > 19.2 |

| LEAD-003 | Ethyl | 7-Chloroquinoline | 0.8 | 25.6 | 32 |

| LEAD-004 | Benzyl | H | 12.5 | > 100 | > 8 |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its structural relationship to known bioactive molecules provides a strong rationale for its investigation as a potential local anesthetic and as a scaffold for the synthesis of new antimalarial compounds. The experimental workflows and protocols outlined in this guide offer a clear and logical path forward for researchers to systematically evaluate these hypotheses. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates. Through a dedicated and hypothesis-driven research program, the full medicinal chemistry potential of this enigmatic amino alcohol can be unlocked.

References

-

PubChem. Procaine. [Link]

-

Wikipedia. Procaine. [Link]

-

MDPI. Periodic Classification of Local Anaesthetics (Procaine Analogues). [Link]

-

Slideshare. local anesthetics / Medicinal Chemistry. [Link]

-

PubMed Central. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. [Link]

-

LookChem. This compound 5412-69-1 wiki. [Link]

-

Kotsur, et al. The Role of the Geometric Configuration of Diethylaminoethanol Derivative in the Pharmaceutical Development of a Dosage Form Based on It. [Link]

-

MDPI. Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]

Chirality and stereoisomers of 5-Diethylamino-2-pentanol

An In-Depth Technical Guide to the Chirality and Stereoisomers of 5-Diethylamino-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound, a functionalized amino alcohol, possesses a single stereocenter, giving rise to a pair of enantiomers. In the context of pharmaceutical development, the distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in pharmacological activity, metabolic pathways, and potential toxicity.[1][2] This guide provides a comprehensive technical overview of the core principles and practical methodologies for the characterization, resolution, and analysis of the stereoisomers of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Stereochemical Landscape of this compound

This compound has the molecular formula C₉H₂₁NO.[3] Its structure contains a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a (3-diethylaminopropyl) group (-CH₂CH₂CH₂N(CH₂CH₃)₂).[4] This single stereogenic center means that the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[4]

Caption: Enantiomers of this compound.

The physical and chemical properties of enantiomers are identical in an achiral environment. However, in a chiral environment, such as the human body with its chiral biomolecules (enzymes, receptors), they can exhibit markedly different behaviors.[1] This necessitates the separation and individual study of each enantiomer, a critical step in drug development.[1][2]

Chiral Resolution: Separating the Enantiomers

A racemic mixture, containing equal amounts of both enantiomers, is often the result of a non-stereoselective synthesis.[5] Chiral resolution is the process of separating these enantiomers.

Diastereomeric Salt Crystallization

This classical method relies on the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][6] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6]

Causality: The formation of diastereomers introduces a second chiral center, changing the relationship between the two resulting complexes from enantiomeric to diastereomeric. This difference in spatial arrangement leads to different crystal lattice energies and, consequently, different solubilities.

Experimental Protocol: Resolution with (R)-Mandelic Acid

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid.

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt with the lower solubility will crystallize out first.

-

Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomerically enriched this compound. Extract the amino alcohol into an organic solvent.

-

Analysis: Determine the enantiomeric excess (ee) of the resolved alcohol using chiral HPLC or polarimetry.

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[7][8] For a racemic alcohol, this is often an acylation reaction.

Causality: The active site of the enzyme is chiral, leading to a more favorable transition state for one enantiomer, resulting in a higher reaction rate.

Experimental Protocol: Lipase-Catalyzed Acylation

-

Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve the racemic this compound. Add an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym® 435).[7][9]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Separation: After the reaction, filter off the immobilized enzyme. The resulting mixture contains one enantiomer as the unreacted alcohol and the other as an ester. These can be separated by standard column chromatography.

-

Hydrolysis: The separated ester can be hydrolyzed back to the alcohol using a base (e.g., NaOH) to yield the other enantiomer.

| Component | (S)-enantiomer | (R)-enantiomer |

| Initial Concentration | 50% | 50% |

| After Enzymatic Resolution (50% conversion) | >95% (as unreacted alcohol) | >95% (as acylated product) |

| Illustrative data |

Chiral Analysis: Quantifying Enantiomeric Purity

Once the enantiomers are separated, their purity must be assessed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[10][11] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12]

Causality: The chiral selector in the CSP forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different elution times.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak® series) are often a good starting point.[4]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine) is often added to improve peak shape for basic analytes like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

| Parameter | Value |

| Column | Chiralpak® IA |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Illustrative data |

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[13][14] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[14] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation: Prepare a solution of the enantiomerically pure sample of known concentration in a suitable solvent.

-

Measurement: Use a polarimeter to measure the observed rotation (α) of the solution in a sample cell of a known path length (l).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where c is the concentration in g/mL and l is the path length in decimeters.

| Enantiomer | Hypothetical Specific Rotation [α]D²⁰ |

| (R)-5-Diethylamino-2-pentanol | +15.2° |

| (S)-5-Diethylamino-2-pentanol | -15.2° |

| Illustrative data |

Asymmetric Synthesis: A Proactive Approach

Instead of separating a racemic mixture, asymmetric synthesis aims to selectively produce a single enantiomer.[15][16] This is a more efficient approach that avoids the loss of 50% of the starting material inherent in resolution.[16]

Key Strategies for Chiral Amino Alcohols:

-

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product.

-

Asymmetric Reduction of α-Amino Ketones: Using a chiral reducing agent or a catalyst to stereoselectively reduce the ketone.

-

Asymmetric Aminohydroxylation of Olefins: A powerful method that installs both the hydroxyl and amino groups across a double bond in a stereocontrolled manner.[17]

Conclusion

The chirality of this compound is a critical consideration for its potential development as a pharmaceutical agent. The methodologies outlined in this guide—diastereomeric salt crystallization, enzymatic resolution, chiral HPLC, and polarimetry—provide a robust framework for the separation, quantification, and characterization of its stereoisomers. A thorough understanding and application of these techniques are essential for ensuring the safety and efficacy of chiral drug candidates.

References

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Diethylamino-2-pentanol

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Diethylamino-2-pentanol, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this amino alcohol. In the absence of extensive empirical data in publicly available literature, this guide establishes a robust framework for investigation, outlining detailed experimental protocols for determining aqueous and organic solubility, pH-dependent solubility profiles, and stability under various stress conditions as mandated by international guidelines. By synthesizing established analytical methodologies with predictive data, this guide serves as an essential resource for anticipating the behavior of this compound in various experimental and formulation settings, thereby enabling informed decision-making in research and development.

Introduction: Understanding this compound

This compound is a chiral amino alcohol with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a secondary alcohol and a tertiary amine, imparts a unique combination of polarity, basicity, and hydrogen bonding capabilities. These characteristics are pivotal in defining its solubility in various media and its susceptibility to degradation, which are critical parameters influencing its bioavailability, formulation, and storage.

A thorough understanding of these properties is paramount for any successful application. This guide provides the foundational knowledge and detailed methodologies to empower researchers to fully characterize this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO | NIST[1] |

| Molecular Weight | 159.27 g/mol | NIST[1] |

| CAS Number | 1461-14-9 | - |

| Appearance | Clear, colorless to yellow liquid | Generic observation for similar compounds |

| Boiling Point | 84-86 °C at 6 mmHg | NIST[1] |

| Predicted logP | 1.489 | Cheméo[2] |

| Predicted Water Solubility (logS) | -1.54 | Cheméo[2] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of both a hydroxyl group and a tertiary amine in this compound suggests a complex solubility behavior that is influenced by the solvent's polarity and the pH of the aqueous medium.

Aqueous Solubility

The predicted water solubility (logS = -1.54) suggests that this compound is sparingly soluble in water.[2] The hydroxyl group can participate in hydrogen bonding with water molecules, while the diethylamino group can also act as a hydrogen bond acceptor. However, the nine-carbon aliphatic chain contributes to the molecule's hydrophobicity, limiting its aqueous solubility.[3]

pH-Dependent Solubility

The tertiary amine in this compound is basic and will be protonated in acidic solutions. This protonation to form a cationic species will significantly increase its solubility in aqueous media due to the ion-dipole interactions with water. Therefore, the solubility of this compound is expected to be significantly higher at lower pH values.

The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the amine is described by the Henderson-Hasselbalch equation. The pKa of the tertiary amine is a crucial parameter for predicting its solubility at a given pH. While no experimental pKa value for this compound is readily available, it can be determined experimentally.

Solubility in Organic Solvents

Given its aliphatic carbon chain and the presence of a hydroxyl group, this compound is expected to be soluble in a range of organic solvents. Generally, its solubility will be higher in polar organic solvents and lower in nonpolar solvents.[3][4]

Table 2: Predicted and Expected Solubility of this compound

| Solvent | Predicted/Expected Solubility | Rationale |

| Water (pH 7) | Sparingly Soluble | Based on predicted logS.[2] |

| Aqueous HCl (pH 2) | Freely Soluble | Protonation of the tertiary amine. |

| Aqueous NaOH (pH 12) | Sparingly Soluble | Amine is in its free base form. |